



In-depth Technical Guide: Spectroscopic Profile of 2-(Furan-3-yl)-1-tosylpyrrolidine

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Compound of Interest

Compound Name: 2-(Furan-3-yl)-1-tosylpyrrolidine

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Abstract: This technical guide provides a detailed, albeit predicted, spectroscopic profile for the compound **2-(Furan-3-yl)-1-tosylpyrrolidine**. Due to the absence of direct experimental data in publicly available literature, this document extrapolates expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups: the 3-substituted furan ring, the N-tosylated pyrrolidine ring, and the p-toluenesulfonyl (tosyl) group. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or characterizing this molecule. A plausible synthetic protocol is also provided to facilitate its preparation and subsequent experimental validation of the data presented herein.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **2-(Furan-3-yl)-1-tosylpyrrolidine**. These values are predictions based on data from analogous structures and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
|-------------------------|--------------|-------------|-------------------------------------|---|
| ~7.65 | d | 2H | Ar-H (ortho to SO ₂) | Aromatic protons on the tosyl group. |
| ~7.40 | t | 1H | Furan C5-H | Proton at the 5- position of the furan ring. |
| ~7.30 | d | 2H | Ar-H (meta to SO ₂) | Aromatic protons on the tosyl group. |
| ~7.25 | t | 1H | Furan C2-H | Proton at the 2- position of the furan ring. |
| ~6.40 | t | 1H | Furan C4-H | Proton at the 4- position of the furan ring. |
| ~4.50 | m | 1H | Pyrrolidine C2-H | Methine proton on the pyrrolidine ring, likely deshielded by the adjacent furan and nitrogen. |
| ~3.40 - 3.60 | m | 2H | Pyrrolidine C5- H2 | Methylene protons adjacent to the nitrogen on the pyrrolidine ring. |
| ~2.45 | S | 3H | Ar-CH₃ | Methyl protons of the tosyl group. |



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| ~1.80 - 2.20 | | | Pyrrolidine | Methylene |
|--------------|---|----|----------------------|-------------------|
| | m | 4H | C3,C4-H ₂ | protons of the |
| | | | C3,C4-H2 | pyrrolidine ring. |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)



| Chemical Shift (δ, ppm) | Assignment | Notes |
|-------------------------|-------------------------------|--|
| ~143.5 | Furan C5 | Aromatic carbon in the furan ring. |
| ~143.0 | Ar-C (ipso, SO ₂) | Aromatic carbon of the tosyl group attached to the sulfonyl group. |
| ~139.0 | Furan C2 | Aromatic carbon in the furan ring. |
| ~137.0 | Ar-C (ipso, CH₃) | Aromatic carbon of the tosyl group attached to the methyl group. |
| ~129.5 | Ar-CH (meta) | Aromatic carbons of the tosyl group. |
| ~127.5 | Ar-CH (ortho) | Aromatic carbons of the tosyl group. |
| ~125.0 | Furan C3 | Substituted carbon on the furan ring. |
| ~108.0 | Furan C4 | Aromatic carbon in the furan ring. |
| ~60.0 | Pyrrolidine C2 | Methine carbon of the pyrrolidine ring. |
| ~48.0 | Pyrrolidine C5 | Methylene carbon adjacent to the nitrogen. |
| ~33.0 | Pyrrolidine C3 | Methylene carbon of the pyrrolidine ring. |
| ~24.0 | Pyrrolidine C4 | Methylene carbon of the pyrrolidine ring. |
| ~21.5 | Ar-CH₃ | Methyl carbon of the tosyl group.[1] |



Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Frequency (cm ⁻¹) | Intensity | Functional Group Assignment |
|-------------------------------|-------------|--|
| ~3100 - 3000 | Medium | Aromatic C-H stretch (Furan and Tosyl).[2] |
| ~2980 - 2850 | Medium | Aliphatic C-H stretch (Pyrrolidine).[3] |
| ~1600, ~1475 | Weak-Medium | Aromatic C=C stretch (Furan and Tosyl).[2][3] |
| ~1350, ~1160 | Strong | Asymmetric and Symmetric S=O stretch (Sulfonamide).[4] |
| ~1300 - 1000 | Strong | C-N and C-O stretches.[3] |
| ~900 - 690 | Strong | Aromatic C-H out-of-plane bend.[2][3] |
| ~815 | Medium | S-O-C stretch.[4] |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)



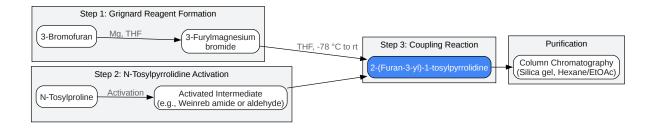
| m/z Value | Ion Assignment | Notes |
|-----------|--|---|
| 292.10 | [M+H]+ | Predicted molecular ion peak for C ₁₅ H ₁₇ NO ₃ S. |
| 224.13 | [M - C4H3O + H] ⁺ | Loss of the furan ring. |
| 155.05 | [C7H7SO2] ⁺ | Tosyl group fragment. |
| 137.08 | [M - C ₇ H ₇ SO ₂ + H] ⁺ | Loss of the tosyl group. |
| 91.05 | [C7H7] ⁺ | Tropylium ion, a common fragment from the tosyl group. |
| 68.05 | [C ₄ H ₅ O] ⁺ | Furan-containing fragment. |

Experimental Protocols

As this compound is not commercially available, a synthetic procedure is required. The following protocol describes a plausible route for the synthesis and purification of **2-(Furan-3-yl)-1-tosylpyrrolidine**.

Proposed Synthesis of 2-(Furan-3-yl)-1-tosylpyrrolidine

The proposed synthesis involves a Grignard reaction between 3-bromofuran and an appropriate N-tosylpyrrolidine-derived electrophile.





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Caption: Proposed synthetic pathway for **2-(Furan-3-yl)-1-tosylpyrrolidine**.

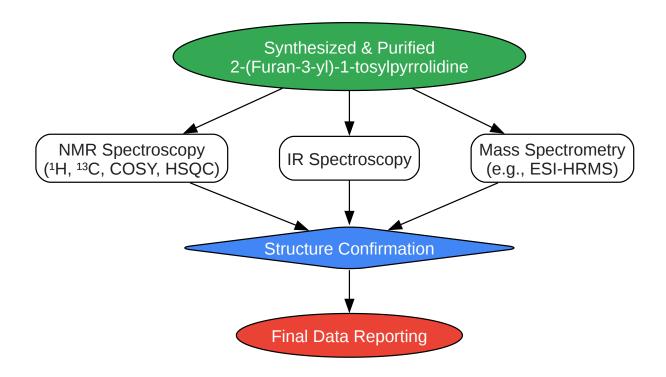
Methodology:

- Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 3-bromofuran in anhydrous THF is added dropwise.[5] The reaction mixture is stirred at room temperature until the magnesium is consumed, yielding a solution of 3-furylmagnesium bromide.
- Preparation of Electrophile: N-Tosylproline is converted to a suitable electrophile, such as the corresponding Weinreb amide or aldehyde, using standard literature procedures.
- Coupling Reaction: The solution of 3-furylmagnesium bromide is cooled to -78 °C, and the N-tosylpyrrolidine-derived electrophile is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
- Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(Furan-3-yl)-1-tosylpyrrolidine.

Spectroscopic Analysis Workflow

The following workflow outlines the process for characterizing the synthesized compound.





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Caption: Logical workflow for the spectroscopic analysis of the target compound.

Methodology:

- Sample Preparation: A sample of the purified product is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis or prepared as a thin film or KBr pellet for IR analysis. For MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile.
- ¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of the protons and carbons. Two-dimensional NMR experiments (e.g., COSY, HSQC) are conducted to establish connectivity and confirm assignments.
- Infrared Spectroscopy: An IR spectrum is recorded to identify the characteristic vibrations of the functional groups present in the molecule, particularly the S=O stretches of the sulfonamide.



- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine
 the accurate mass of the molecular ion, confirming the elemental composition. Tandem MS
 (MS/MS) can be used to study the fragmentation patterns and further corroborate the
 structure.
- Data Integration: Data from all three techniques are integrated to provide a comprehensive and unambiguous confirmation of the structure of **2-(Furan-3-yl)-1-tosylpyrrolidine**.

Signaling Pathways and Biological Activity

A search of the available literature did not yield any information regarding the involvement of **2- (Furan-3-yl)-1-tosylpyrrolidine** in specific signaling pathways or its biological activity. Compounds containing furan and pyrrolidine scaffolds are present in many bioactive molecules, but the specific biological role of this particular structure has not been reported.[6]

Conclusion

This document provides a foundational guide to the expected spectroscopic characteristics of **2-(Furan-3-yl)-1-tosylpyrrolidine**. The predicted NMR, IR, and MS data offer a reliable baseline for researchers aiming to synthesize and identify this compound. The provided synthetic protocol and analytical workflow are designed to enable the practical preparation and rigorous structural confirmation of the molecule. Future experimental work is necessary to validate and refine the predicted data presented in this guide.

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References

- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eng.uc.edu [eng.uc.edu]



- 4. researchgate.net [researchgate.net]
- 5. 3-Bromofuran Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
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